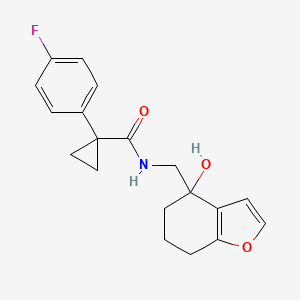
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Synthesis and Molecular Modeling
The compound has been used in the catalytic synthesis of novel chalcone derivatives, demonstrating significant antioxidant potential. These compounds were synthesized through a reaction involving various substituted acetophenones and supported by comprehensive molecular modeling studies, including ADMET, QSAR, and docking analyses. The interactions between the synthesized ligands and protein tyrosine kinase were specifically highlighted, with a focus on their strong hydrogen connections to the enzyme, indicating potential biological activity and therapeutic applications (Prabakaran, Manivarman & Bharanidharan, 2021).
Cycloaddition for Synthesis of Pyrazolylphosphonates
The compound has been involved in 1,3-dipolar cycloaddition reactions for synthesizing 5-aryl-substituted pyrazol-3-ylphosphonates, showcasing the chemical versatility and reactivity of the compound under basic conditions. The synthesis process emphasizes the prevention of competitive formation of cyclopropylphosphonates, demonstrating the compound's utility in producing structurally unique and potentially bioactive molecules (Goulioukina et al., 2016).
Crystal Structure and Molecular Interactions
The compound has been a focus in the synthesis and crystal structure analysis of certain derivatives. The crystal and molecular structure of these compounds were meticulously analyzed, highlighting the importance of N H⋯O and C H⋯O hydrogen bond interactions in stabilizing the structure. This information is crucial for understanding the chemical and physical properties of these compounds, potentially guiding their application in various scientific fields (Prabhuswamy et al., 2016).
Multicomponent Reactions and Heterocycle Synthesis
The compound plays a role in multicomponent reactions with carbonyl compounds and derivatives of cyanoacetic acid. This methodology is significant in the synthesis of a diverse range of carbo- and heterocycles, including cyclopropanes, five- and six-membered carbocycles, and various five- and six-membered heterocycles. Such reactions are pivotal in organic chemistry for creating structurally complex and functionally diverse molecules (Shestopalov, Shestopalov & Rodinovskaya, 2008).
Propiedades
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(17-9-13-2-1-6-23-13)14-8-15(11-3-4-11)19(18-14)12-5-7-24(21,22)10-12/h1-2,6,8,11-12H,3-5,7,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLIDKLZYPJWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)